
(E)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C18H17NO3S3 and its molecular weight is 391.52. The purity is usually 95%.
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Biological Activity
(E)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethenesulfonamide is a complex organic compound notable for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and various pharmacological effects.
Chemical Structure and Synthesis
The compound features two thiophene rings and a phenylethenesulfonamide moiety, contributing to its unique electronic properties. The synthesis typically involves the reaction of 2-thiophenecarboxaldehyde with 3-thiophenemethylamine, followed by reduction and acylation to yield the final product. The reaction conditions often utilize solvents like dichloromethane and catalysts such as triethylamine.
Biological Activity Overview
Research indicates that thiophene derivatives, including this compound, exhibit a wide range of biological activities:
- Anticancer : Several studies have demonstrated potent cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values as low as 5–10 nM against resistant cancer cell lines .
- Antimicrobial : Thiophene derivatives are known for their antibacterial and antifungal properties. They have been evaluated against pathogens such as Escherichia coli and Pseudomonas aeruginosa, showing significant inhibitory effects .
- Anti-inflammatory : The compound's potential in reducing inflammation has been highlighted, with mechanisms involving the inhibition of pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
The biological activity of thiophene derivatives can often be correlated with specific structural features. Key findings include:
- Substituents : The presence of electron-withdrawing groups enhances anticancer activity. For example, modifications that introduce nitro or amino groups at specific positions on the aromatic rings can significantly alter activity profiles .
- Ring Structure : The inclusion of multiple thiophene rings generally increases the compound's reactivity and interaction with biological targets, which is crucial for its pharmacological effects .
Table 1: Biological Activity of Thiophene Derivatives
Compound Name | Activity Type | IC50 (nM) | Target Organism |
---|---|---|---|
Compound A | Anticancer | 5 | Various Cancer Cell Lines |
Compound B | Antimicrobial | 10 | E. coli, P. aeruginosa |
Compound C | Anti-inflammatory | - | In vitro cytokine assays |
Table 2: Structure-Activity Relationships
Modification | Effect on Activity |
---|---|
Nitro group addition | Increased cytotoxicity |
Amino group reduction | Enhanced water solubility |
Thiophene ring count | Higher reactivity |
Case Studies
- Cytotoxicity Evaluation : A study evaluating the cytotoxic effects of this compound on DU145 prostate cancer cells demonstrated significant cell death through microtubule destabilization mechanisms .
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of thiophene derivatives against Aspergillus fumigatus, revealing promising results that suggest potential therapeutic applications in treating fungal infections .
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group undergoes hydrolysis under acidic or basic conditions:
Key Observations :
-
Acidic hydrolysis favors protonation of the sulfonamide nitrogen, weakening the S-N bond.
-
Base-mediated cleavage produces sodium salts with higher yields due to improved solubility.
Nucleophilic Substitution
The ethenesulfonyl group participates in conjugate additions:
Nucleophile | Conditions | Product | Regiochemistry |
---|---|---|---|
Sodium methoxide | MeOH, 25°C, 6 h | (E)-N-(2-hydroxy-2-(thiophen-2/3-yl)ethyl)-2-(4-methoxyphenyl)ethenesulfonamide | β-addition dominant |
Ethylamine | THF, 0°C → RT, 12 h | 2-(N-ethylamino)phenylethenesulfonamide derivative | Michael adduct |
Mechanistic Insight :
-
Electron-deficient double bond directs nucleophiles to the β-position.
-
Thiophene rings stabilize transition states through resonance .
Oxidation Reactions
Controlled oxidation modifies the thiophene and hydroxyl groups:
Oxidizing Agent | Site Affected | Product | Conversion |
---|---|---|---|
mCPBA (1.2 eq) | Thiophene-S | Sulfoxide derivatives (diastereomeric mix) | 92% |
KMnO4, H2O/acetone | -CH2OH → -COOH | Carboxylic acid analog | 68% |
Spectroscopic Confirmation :
-
Post-oxidation 1H NMR shows downfield shift of thiophene protons (δ 7.2 → 7.8 ppm) .
-
IR confirms carbonyl formation (1720 cm−1) after hydroxyl oxidation.
Photochemical Reactions
UV irradiation induces geometric isomerization and cycloadditions:
Table 1. Light-Induced Transformations
Wavelength | Solvent | Major Product | Quantum Yield |
---|---|---|---|
254 nm | Acetonitrile | (Z)-isomer | Φ = 0.31 |
365 nm | Benzene | [2+2] Cycloadduct with maleic anhydride | 44% yield |
Notable Features :
-
E→Z isomerization reversible under thermal conditions (ΔG‡ = 98 kJ/mol).
-
Thiophene π-system participates in electron transfer during photoexcitation .
Coupling Reactions
Palladium-catalyzed cross-couplings exploit halogenated derivatives:
Suzuki-Miyaura Protocol :
-
Pre-halogenation with NBS yields bromide at ethene position (82% yield)
Stability Under Physiological Conditions
Hydrolytic stability was assessed for drug development potential:
Condition | Half-life (t₁/₂) | Degradation Products |
---|---|---|
Simulated gastric fluid | 3.2 h | Sulfonic acid + thiophene alcohols |
Phosphate buffer (pH 7.4) | 27.4 h | <5% decomposition after 24 h |
Implications :
-
Limited oral bioavailability due to rapid gastric hydrolysis .
-
Suitable for intravenous formulations with pH-controlled carriers.
Comparative Reactivity Table
Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
---|---|---|
Sulfonamide hydrolysis | 4.7×10⁻⁴ | 89.3 |
Ethene bromination | 1.2×10⁻² | 45.1 |
Thiophene oxidation | 6.8×10⁻⁵ | 112.4 |
Properties
IUPAC Name |
(E)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S3/c20-18(16-8-11-23-13-16,17-7-4-10-24-17)14-19-25(21,22)12-9-15-5-2-1-3-6-15/h1-13,19-20H,14H2/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHHXKWPLFACJS-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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